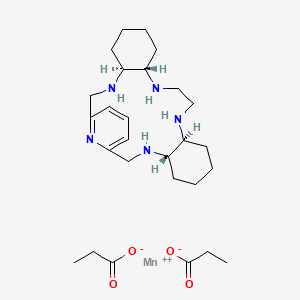
2-Amino-5-(aminocarbonyl)-6-(methylthio)-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-(aminocarbonyl)-6-(methylthio)-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidin-4-one is a complex organic compound belonging to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes an amino group, an aminocarbonyl group, a methylthio group, and a dihydroxypropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(aminocarbonyl)-6-(methylthio)-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo(2,3-d)pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo(2,3-d)pyrimidine core.
Introduction of Functional Groups: The amino, aminocarbonyl, methylthio, and dihydroxypropyl groups are introduced through various substitution reactions. Reagents such as amines, thiols, and diols are commonly used in these steps.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
化学反応の分析
Types of Reactions
2-Amino-5-(aminocarbonyl)-6-(methylthio)-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The aminocarbonyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino and dihydroxypropyl groups can participate in nucleophilic substitution reactions with appropriate electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
2-Amino-5-(aminocarbonyl)-6-(methylthio)-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 2-Amino-5-(aminocarbonyl)-6-(methylthio)-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways. For example, it may inhibit the activity of certain kinases, leading to altered phosphorylation states of key proteins and subsequent changes in cellular functions.
類似化合物との比較
Similar Compounds
- 2-Amino-5-(fluoromethyl)pyrrolo(2,3-d)pyrimidin-4-one
- 2-Amino-5-(methylthio)pyrrolo(2,3-d)pyrimidin-4-one
Uniqueness
Compared to similar compounds, 2-Amino-5-(aminocarbonyl)-6-(methylthio)-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidin-4-one is unique due to the presence of the aminocarbonyl and dihydroxypropyl groups. These functional groups enhance its chemical reactivity and potential for diverse applications in scientific research and industry.
特性
| 127945-65-7 | |
分子式 |
C11H15N5O4S |
分子量 |
313.34 g/mol |
IUPAC名 |
2-amino-7-(2,3-dihydroxypropyl)-6-methylsulfanyl-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C11H15N5O4S/c1-21-10-5(7(12)19)6-8(14-11(13)15-9(6)20)16(10)2-4(18)3-17/h4,17-18H,2-3H2,1H3,(H2,12,19)(H3,13,14,15,20) |
InChIキー |
GYODIFZOPDQFLM-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C2=C(N1CC(CO)O)N=C(NC2=O)N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






